Nafamostat

Beschreibung

This compound is a synthetic serine protease inhibitor that is commonly formulated with hydrochloric acid due to its basic properties. It has been used in trials studying the prevention of Liver Transplantation and Postreperfusion Syndrome. The use of this compound in Asian countries is approved as an anticoagulant therapy for patients undergoing continuous renal replacement therapy due to acute kidney injury.

This compound is a broad-spectrum, synthetic serine protease inhibitor, with anticoagulant, anti-inflammatory, mucus clearing, and potential antiviral activities. Upon administration, this compound inhibits the activities of a variety of proteases, including thrombin, plasmin, kallikrein, trypsin, and Cl esterase in the complement system, and factors VIIa, Xa, and XIIa in the coagulation system. Although the mechanism of action of this compound is not fully understood, trypsinogen activation in the pancreas is known to be a trigger reaction in the development of pancreatitis. This compound blocks the activation of trypsinogen to trypsin and the inflammatory cascade that follows. This compound may also decrease epithelial sodium channel (ENaC) activity and increase mucus clearance in the airways. ENaC activity is increased in cystic fibrosis. In addition, this compound may inhibit the activity of transmembrane protease, serine 2 (TMPRSS2), a host cell serine protease that mediates viral cell entry for influenza virus and coronavirus, thereby inhibiting viral infection and replication.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

inhibitor of trypsin, plasmin, pancreatic kallikrein, plasma kallikrein & thrombin; strongly inhibits esterolytic activities of C1r & C1 esterase complement-mediated hemolysis; antineoplastic

See also: this compound Mesylate (active moiety of).

Structure

3D Structure

Eigenschaften

IUPAC Name |

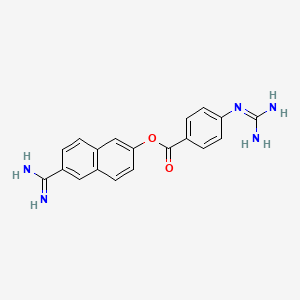

(6-carbamimidoylnaphthalen-2-yl) 4-(diaminomethylideneamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2/c20-17(21)14-2-1-13-10-16(8-5-12(13)9-14)26-18(25)11-3-6-15(7-4-11)24-19(22)23/h1-10H,(H3,20,21)(H4,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQNFDZXWVTQEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048420 | |

| Record name | Nafamstat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81525-10-2 | |

| Record name | Nafamostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81525-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nafamostat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081525102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nafamostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12598 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nafamstat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAFAMOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y25LQ0H97D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Early Discovery and Synthesis of FUT-175 (Nafamostat): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FUT-175, known scientifically as Nafamostat mesylate, is a synthetic serine protease inhibitor with a broad spectrum of activity.[1] Initially developed in Japan, it has been utilized clinically for conditions such as acute pancreatitis and as an anticoagulant during extracorporeal circulation.[2][3] Its mechanism of action lies in its ability to potently and reversibly inhibit a variety of serine proteases that play crucial roles in physiological and pathological processes, including blood coagulation, fibrinolysis, and inflammation.[3][4] This technical guide provides an in-depth overview of the early discovery and synthesis of FUT-175, presenting key quantitative data, detailed experimental protocols for its synthesis, and visualizations of its mechanism of action.

Chemical Synthesis of FUT-175 (this compound)

The synthesis of this compound (6-amidino-2-naphthyl p-guanidinobenzoate dimethanesulfonate) is a multi-step process that involves the preparation of two key intermediates: 4-guanidinobenzoic acid and 6-amidino-2-naphthol. These intermediates are then coupled through an esterification reaction to form the final product.

Experimental Protocols

1. Synthesis of 4-Guanidinobenzoic Acid Hydrochloride

This procedure outlines the synthesis of 4-guanidinobenzoic acid hydrochloride from p-aminobenzoic acid.

-

Materials: p-Aminobenzoic acid, Cyanamide, Concentrated Hydrochloric Acid, Ethanol.

-

Procedure:

-

A suspension of p-aminobenzoic acid (0.364 mol) is prepared in a mixture of concentrated hydrochloric acid (46 mL) and water (283 mL).[5]

-

Cyanamide (0.839 mol) is added to the suspension at room temperature.[5]

-

The reaction mixture is heated to reflux at 100°C for 6 hours.[5]

-

After reflux, the mixture is allowed to stand at room temperature for 16 hours, during which a solid precipitate forms.[5]

-

The precipitate is collected by filtration and washed with cold water.[5]

-

The resulting solid is then suspended in an aqueous solution of potassium carbonate to neutralize any remaining acid.[5]

-

The solid is filtered again, washed with water, and dried under a vacuum to yield 4-guanidinobenzoic acid.[5]

-

To obtain the hydrochloride salt, the free base is treated with hydrochloric acid in an appropriate solvent like ethanol.

-

2. Synthesis of 6-Amidino-2-naphthol Methanesulfonate

This protocol describes a common route to 6-amidino-2-naphthol, a key precursor for this compound.

-

Materials: 6-hydroxy-2-naphthaldehyde, Hydroxylamine hydrochloride, Dimethyl sulfoxide (DMSO), Acetyl chloride, Anhydrous methanol, Ammonia gas, Methanesulfonic acid.

-

Procedure:

-

Preparation of 6-Cyano-2-naphthol: 6-hydroxy-2-naphthaldehyde (2.0 mol) and hydroxylamine hydrochloride (4.0 mol) are heated in dimethyl sulfoxide (DMSO). The reaction mixture is then cooled and poured into water to precipitate the product, which is collected by filtration and recrystallized.[6]

-

Pinner Reaction to form the Imidate Ester Hydrochloride: Anhydrous methanol is cooled to 0-5°C, and acetyl chloride is added dropwise to generate HCl in situ. 6-cyano-2-naphthol is then added, and the reaction is stirred. The resulting imidate ester hydrochloride is precipitated and collected.[6][7]

-

Aminolysis to 6-Amidino-2-naphthol: The imidate ester hydrochloride is suspended in methanol, and dry ammonia gas is bubbled through the mixture to form 6-amidino-2-naphthol.[6][7]

-

Salt Formation: The product is treated with a saturated sodium bicarbonate solution, filtered, and then suspended in methanol. Methanesulfonic acid is added dropwise to form the methanesulfonate salt, which is then precipitated, collected, and recrystallized.[7]

-

3. Final Synthesis of FUT-175 (this compound Mesylate)

This final step involves the esterification of 4-guanidinobenzoic acid with 6-amidino-2-naphthol.

-

Materials: 4-Guanidinobenzoic acid hydrochloride, 6-Amidino-2-naphthol methanesulfonate, a coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or s-trichlorotriazine (TCT)), a base (e.g., pyridine or N-methylmorpholine), and a suitable solvent (e.g., anhydrous pyridine or dichloromethane).[8][9]

-

Procedure (Example using a coupling agent):

-

4-Guanidinobenzoic acid hydrochloride and 6-amidino-2-naphthol methanesulfonate are dissolved or suspended in an anhydrous solvent such as pyridine.[8]

-

A coupling agent, such as DCC or TCT, is added to the mixture.[8][9]

-

The reaction is stirred at a controlled temperature (e.g., 0-5°C initially, then warming to room temperature) for several hours.[8]

-

After the reaction is complete, the solid byproducts (e.g., dicyclohexylurea if DCC is used) are removed by filtration.[10]

-

The filtrate is then treated with methanesulfonic acid to ensure the formation of the dimethanesulfonate salt.[8]

-

The final product, this compound mesylate, is precipitated from the solution, collected by filtration, washed, and dried.[8]

-

Synthesis Workflow

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of a wide range of serine proteases. Its therapeutic effects are attributed to the modulation of several key physiological systems, most notably the coagulation and complement cascades.

Inhibitory Activity of FUT-175

The following table summarizes the inhibitory constants (IC50 and Ki) of this compound against various serine proteases.

| Target Protease | IC50 | Ki | Reference(s) |

| Coagulation Factors | |||

| Thrombin | ~10⁻⁶ - 10⁻⁸ M | - | [4] |

| Factor Xa | - | - | [4] |

| Factor XIIa | - | - | [11] |

| TF-F.VIIa complex | 1.5 x 10⁻⁷ M | 2.0 x 10⁻⁷ M | [2] |

| Fibrinolytic System | |||

| Plasmin | ~10⁻⁶ - 10⁻⁸ M | - | [4] |

| Kallikrein-Kinin System | |||

| Plasma Kallikrein | 3.0 x 10⁻⁹ M | - | [4] |

| Complement System | |||

| C1r | ~10⁻⁶ - 10⁻⁸ M | - | [4] |

| C1s | ~10⁻⁶ - 10⁻⁸ M | - | [4] |

| Other Proteases | |||

| Trypsin | ~10⁻⁶ - 10⁻⁸ M | - | [4] |

| Human Tryptase | - | 95.3 pM | [6] |

| Hepsin | 0.005 µM | - | [12] |

| HGFA | 0.15 µM | 0.025 µM | [12] |

| TMPRSS2 | EC50 ~10 nM (in Calu-3 cells) | - | [7] |

Signaling Pathway Inhibition

1. Coagulation Cascade

This compound exerts its anticoagulant effect by inhibiting multiple serine proteases within the coagulation cascade. It targets key enzymes in both the intrinsic and extrinsic pathways, thereby preventing the formation of fibrin clots.

2. Complement System

This compound also demonstrates potent inhibitory effects on the classical pathway of the complement system, a key component of the innate immune response. By targeting the C1r and C1s proteases, it prevents the downstream activation of the complement cascade.

Conclusion

FUT-175 (this compound) is a versatile serine protease inhibitor with a well-defined synthetic pathway and a broad range of biological activities. Its ability to potently inhibit key enzymes in the coagulation and complement systems underscores its therapeutic potential in various clinical settings. This technical guide provides a foundational understanding of its early discovery and synthesis, offering valuable insights for researchers and professionals in the field of drug development. The detailed protocols and pathway diagrams serve as a practical resource for further investigation and application of this important molecule.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Effect of this compound mesilate, a synthetic protease inhibitor, on tissue factor-factor VIIa complex activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Mesilate? [synapse.patsnap.com]

- 4. karger.com [karger.com]

- 5. This compound Mesylate - Focus Biomolecules [mayflowerbio.com]

- 6. rpeptide.com [rpeptide.com]

- 7. The Anticoagulant this compound Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of this compound as a Potent Inhibitor of Middle East Respiratory Syndrome Coronavirus S Protein-Mediated Membrane Fusion Using the Split-Protein-Based Cell-Cell Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of this compound, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. This compound mesilate, a broad spectrum protease inhibitor, modulates platelet, neutrophil and contact activation in simulated extracorporeal circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

Nafamostat: A Versatile Tool for Interrogating Protease Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nafamostat mesylate, a synthetic serine protease inhibitor, has emerged as a critical tool compound in biomedical research and drug discovery.[1] Initially developed as a short-acting anticoagulant for clinical use in conditions like pancreatitis and disseminated intravascular coagulation, its broad-spectrum inhibitory activity against a multitude of serine proteases has made it an invaluable asset for studying their physiological and pathological roles.[1][2][3] This technical guide provides a comprehensive overview of this compound's mechanism of action, its inhibitory profile against key proteases, detailed experimental protocols for its use in vitro, and its application in dissecting complex biological signaling pathways.

Mechanism of Action

This compound acts as a potent, reversible, and competitive inhibitor of a wide range of serine proteases.[1][4] Its mechanism involves the formation of a stable, but reversible, acyl-enzyme intermediate with the serine residue in the active site of the target protease.[1][4] This effectively blocks the enzyme's catalytic activity. The guanidinobenzoyl moiety of this compound mimics the natural substrates of these proteases, such as arginine and lysine, leading to its high affinity and potent inhibition.

Quantitative Inhibitory Profile

This compound exhibits a broad inhibitory spectrum against various serine proteases involved in coagulation, fibrinolysis, inflammation, and viral entry. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for this compound against several key proteases. This data provides a quantitative basis for selecting appropriate concentrations for in vitro studies.

Table 1: IC50 Values of this compound for Various Proteases

| Protease | IC50 | Organism/System | Reference(s) |

| TMPRSS2 | 142 ± 31 nM | Human cell-based assay | |

| Thrombin | 1.8 x 10-7 M | Purified enzyme | [5] |

| Plasmin | 1.5 x 10-7 M | Purified enzyme | [5] |

| Trypsin | 2.9 x 10-8 M | Purified enzyme | [5] |

| Kallikrein (Plasma) | 1.2 x 10-7 M | Purified enzyme | [5] |

| Factor Xa | ~0.1 µM | In vitro (TF-F.VIIa mediated) | |

| C1r | 1.0 x 10-6 M | Purified enzyme | [5] |

| C1s | 1.0 x 10-7 M | Purified enzyme | [5] |

Table 2: Ki Values of this compound for Various Proteases

| Protease | Ki | Organism/System | Reference(s) |

| Trypsin | 11.5 µM | Bovine pancreatic trypsin | [4] |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments utilizing this compound to study protease function.

In Vitro Trypsin Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory activity of compounds against trypsin.[6][7][8]

Materials:

-

Trypsin (from bovine pancreas)

-

Nα-Benzoyl-L-arginine ethyl ester (BAEE) or a suitable fluorogenic substrate

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

This compound mesylate

-

96-well microplate

-

Spectrophotometer or fluorometer

Procedure:

-

Prepare Reagents:

-

Dissolve trypsin in cold, slightly acidic buffer (e.g., 1 mM HCl) to the desired stock concentration.

-

Prepare a stock solution of the substrate (e.g., BAEE) in the assay buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and create a dilution series to test a range of concentrations.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer.

-

Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (solvent only).

-

Add the trypsin solution to all wells except for the blank (substrate only) wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction and Measure Activity:

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Immediately begin monitoring the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of substrate cleavage) for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

In Vitro Thrombin and Plasmin Inhibition Assays

Protocols for assessing thrombin and plasmin inhibition by this compound follow a similar principle to the trypsin assay, with modifications to the specific enzyme, substrate, and buffer conditions.[9][10][11][12][13]

Key Considerations:

-

Enzyme Source: Use purified human thrombin or plasmin for clinically relevant studies.

-

Substrate Selection: Employ specific chromogenic or fluorogenic substrates for thrombin (e.g., S-2238) or plasmin (e.g., S-2251).

-

Assay Buffer: A Tris-based buffer with physiological pH and salt concentrations is typically used.

-

Data Analysis: Similar to the trypsin assay, calculate initial velocities and determine IC50 values.

Cell-Based TMPRSS2 Inhibition Assay for Viral Entry

This protocol describes a method to evaluate this compound's ability to inhibit the entry of viruses that depend on TMPRSS2 for spike protein priming, such as SARS-CoV-2.[14]

Materials:

-

Target cells expressing ACE2 and TMPRSS2 (e.g., Calu-3 cells or engineered HEK293T cells)

-

Pseudotyped viral particles carrying a reporter gene (e.g., luciferase or GFP) and the spike protein of interest

-

Cell culture medium and supplements

-

This compound mesylate

-

Luminometer or fluorescence microscope

Procedure:

-

Cell Culture and Plating:

-

Culture the target cells under standard conditions.

-

Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

Inhibitor Treatment:

-

Prepare a dilution series of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control.

-

Pre-incubate the cells with the inhibitor for a short period (e.g., 1 hour).

-

-

Viral Transduction:

-

Add the pseudotyped viral particles to each well.

-

Incubate the plates for a period sufficient for viral entry and reporter gene expression (e.g., 48-72 hours).

-

-

Quantification of Viral Entry:

-

If using a luciferase reporter, lyse the cells and measure the luciferase activity using a luminometer.

-

If using a GFP reporter, quantify the number of GFP-positive cells using a fluorescence microscope or flow cytometer.

-

-

Data Analysis:

-

Normalize the reporter signal to the vehicle control.

-

Plot the percentage of inhibition of viral entry against the logarithm of the this compound concentration.

-

Determine the EC50 value.

-

Signaling Pathways and Experimental Workflows

This compound's broad inhibitory profile makes it a valuable tool for dissecting complex signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways where this compound exerts its inhibitory effects.

Inhibition of the Coagulation Cascade

This compound's anticoagulant properties stem from its ability to inhibit multiple key serine proteases in the coagulation cascade.[2][15] By targeting factors such as thrombin (Factor IIa), Factor Xa, and Factor XIIa, this compound effectively blocks the amplification of the clotting signal.[2]

Caption: this compound inhibits multiple key proteases in the coagulation cascade.

Inhibition of the Complement System

This compound has been shown to inhibit the classical and alternative pathways of the complement system, a crucial component of the innate immune response.[16][17] Its inhibitory action on C1r and C1s, components of the C1 complex, blocks the initiation of the classical pathway.[5]

Caption: this compound inhibits the classical complement pathway by targeting C1r and C1s.

Experimental Workflow for In Vitro Protease Inhibition

The following diagram outlines a typical workflow for assessing the inhibitory potential of a compound like this compound against a specific protease in vitro.

Caption: A generalized workflow for determining the IC50 of this compound against a protease.

Conclusion

This compound mesylate is a powerful and versatile tool compound for the study of serine protease function. Its broad inhibitory profile, coupled with its well-characterized mechanism of action, allows researchers to probe the roles of these enzymes in a variety of biological processes. The quantitative data, detailed experimental protocols, and pathway diagrams provided in this guide offer a solid foundation for designing and executing robust experiments to further elucidate the intricate functions of serine proteases in health and disease. As research continues to uncover new roles for these enzymes, the utility of this compound as a key investigative tool is certain to expand.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of this compound Mesilate? [synapse.patsnap.com]

- 4. The kinetic and structural characterization of the reaction of this compound with bovine pancreatic trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological studies of FUT-175, nafamstat mesilate. I. Inhibition of protease activity in in vitro and in vivo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trypsin Inhibitors - Assay | Worthington Biochemical [worthington-biochem.com]

- 7. protocols.io [protocols.io]

- 8. Enzymatic Assay of Trypsin Inhibitor [merckmillipore.com]

- 9. Thrombin generation assays for global evaluation of the hemostatic system: perspectives and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Thrombin generation assays to personalize treatment in bleeding and thrombotic diseases [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Anticoagulant this compound Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound mesilate reduces blood-foreign surface reactions similar to biocompatible materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protease inhibitor this compound mesilate attenuates complement activation and improves function of xenografts in a discordant lung perfusion model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

Potential therapeutic applications of Nafamostat beyond anticoagulation

A Technical Guide for Researchers and Drug Development Professionals

Nafamostat, a synthetic serine protease inhibitor, has long been utilized in clinical settings, primarily for its anticoagulant properties in conditions like disseminated intravascular coagulation (DIC) and during extracorporeal circulation.[1][2][3][4][5][6][7][8] However, a growing body of evidence highlights its potential in a variety of other therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications. This technical guide provides an in-depth overview of the core mechanisms, quantitative data from key studies, and detailed experimental protocols relevant to these emerging applications of this compound.

Antiviral Applications

This compound's antiviral activity is most prominently documented against coronaviruses, including SARS-CoV-2 and MERS-CoV.[9][10][11][12][13][14] Its primary mechanism of action is the inhibition of the host cell surface protease, Transmembrane Protease Serine 2 (TMPRSS2).[9][10][12][13][15][16][17]

Mechanism of Action: Inhibition of Viral Entry

Many viruses, including SARS-CoV-2, require host proteases to cleave their spike proteins, a critical step for viral entry into host cells.[9][10][12] TMPRSS2 is a key protease in this process.[9][10][12][15][16] By inhibiting TMPRSS2, this compound effectively blocks this cleavage and subsequent membrane fusion, thereby preventing the virus from infecting the cell.[13][14][18] This mechanism is independent of direct virucidal action.[9]

Quantitative Data: In Vitro Efficacy

The potency of this compound against various viruses has been quantified in numerous in vitro studies. The following tables summarize key findings.

Table 1: Efficacy of this compound against Coronaviruses

| Virus | Cell Line | Assay Type | Efficacy Metric | Value | Reference |

| SARS-CoV-2 | Calu-3 | Viral Infection | EC50 (pretreatment) | 6.8–11.5 nM | [14] |

| SARS-CoV-2 | Calu-3 | Viral Infection | EC50 (no pretreatment) | 3.16 µM | [14] |

| SARS-CoV-2 | VeroE6/TMPRSS2 | Viral Infection | EC50 (pretreatment) | 31.6 µM | [14] |

| SARS-CoV-2 | Human Bronchiolar Epithelia | Viral Titer | IC50 | ~0.01 µM | [19] |

| SARS-CoV-2 | Calu-3 | CPE Inhibition | EC50 | 11 nM | [20] |

| MERS-CoV | Human Airway Epithelia | Viral RNA/Titer | - | Significant Inhibition | [9] |

Table 2: Comparative Efficacy of Protease Inhibitors against SARS-CoV-2

| Compound | Cell Line | Assay Type | Efficacy Metric | Value | Reference |

| This compound | 293FT | Cell Fusion | IC50 | 1-10 nM | [14] |

| Camostat | 293FT | Cell Fusion | IC50 | 10-100 nM | [14] |

| Gabexate | 293FT | Cell Fusion | - | Inactive | [14] |

| This compound | Calu-3 | CPE Inhibition | EC50 | 11 nM | [20] |

| Camostat | Calu-3 | CPE Inhibition | EC50 | 66 nM | [20] |

| Remdesivir | - | - | IC50 | 1.3 µM | [21] |

Experimental Protocol: SARS-CoV-2 Infection and CPE Inhibition Assay

This protocol is a synthesized example based on methodologies described in the literature.[14][20]

Objective: To determine the 50% effective concentration (EC50) of this compound in inhibiting SARS-CoV-2-induced cytopathic effect (CPE) in a susceptible cell line.

Materials:

-

Cells: Calu-3 (human lung epithelial) cells.

-

Virus: SARS-CoV-2 isolate (e.g., USA-WA1/2020).

-

Compound: this compound mesylate.

-

Media: Appropriate cell culture medium (e.g., MEM) with 2% fetal bovine serum (FBS).

-

Reagents: Cell viability assay reagent (e.g., MTS).

-

Equipment: 96-well plates, BSL-3 facility, plate reader.

Methodology:

-

Cell Seeding: Seed Calu-3 cells in 96-well plates at a density that will result in a confluent monolayer the next day.

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium.

-

Pre-treatment (Optional but recommended): Remove the culture medium from the cells and add the medium containing the various concentrations of this compound. Incubate for 1 hour.[14]

-

Infection: Add SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.01, to the wells.[20]

-

Incubation: Incubate the plates at 37°C with 5% CO2.

-

Observation: Monitor the cells daily for the appearance of CPE.

-

Endpoint Measurement: After a set time (e.g., 3-5 days), perform a cell viability assay (e.g., MTS assay) to quantify the number of viable cells in each well.[14]

-

Data Analysis: Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Anticancer Applications

This compound has demonstrated promising anticancer effects in various malignancies, including pancreatic, colorectal, breast, and gastric cancers.[22][23] Its mechanisms are multifaceted, primarily involving the inhibition of key signaling pathways that drive tumor progression, invasion, and chemoresistance.

Mechanism of Action: NF-κB Pathway Inhibition

A central mechanism of this compound's antitumor activity is the inhibition of the canonical Nuclear Factor-κB (NF-κB) signaling pathway.[22][24] NF-κB is a transcription factor that, when activated, promotes the expression of genes involved in cell proliferation, survival, and inflammation, all of which can contribute to cancer progression. This compound has been shown to inhibit the phosphorylation of IκBα, a critical step that normally leads to NF-κB activation.[22][25] By preventing IκBα phosphorylation, this compound keeps NF-κB sequestered in the cytoplasm, thereby inhibiting its transcriptional activity.[22] This action can suppress cancer cell proliferation, induce apoptosis, and sensitize cancer cells to other chemotherapeutic agents like gemcitabine.[22][26]

Quantitative Data: Anticancer and Chemosensitizing Effects

The following table summarizes data from studies investigating this compound's anticancer properties, often in combination with standard chemotherapy.

Table 3: Efficacy of this compound in Cancer Models

| Cancer Type | Model | Treatment | Key Finding | Reference |

| Pancreatic Cancer | In vitro (cells) | This compound | Dose- and time-dependent inhibition of NF-κB DNA-binding activity. | [22] |

| Pancreatic Cancer | Phase II Trial | This compound + Gemcitabine + S-1 | Median survival of 10 months for stage IV patients. | [25] |

| Triple-Negative Breast Cancer | In vitro & In vivo | This compound | Significantly inhibits proliferation, migration, and invasion. | [22] |

| Endocrine-Resistant Breast Cancer | In vivo (mouse model) | This compound (30 mg/kg) | Significantly decreased tumor volumes. | [27] |

| Neuroblastoma | In vitro (cells) | This compound | Markedly reduced cell migration in a dose-dependent manner. | [5] |

Experimental Protocol: Cell Migration (Wound Healing) Assay

This protocol is a synthesized example to assess the effect of this compound on cancer cell migration.[5]

Objective: To qualitatively and quantitatively assess the effect of this compound on the migration of cancer cells in vitro.

Materials:

-

Cells: Neuro-2a (neuroblastoma) or other cancer cell line of interest.

-

Compound: this compound mesylate.

-

Media: Appropriate cell culture medium with 10% FBS.

-

Equipment: 6-well plates, pipette tips (e.g., p200), inverted microscope with a camera.

Methodology:

-

Cell Seeding: Seed cells in 6-well plates and grow them to form a confluent monolayer.

-

Wound Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh medium containing different concentrations of this compound (and a vehicle control) to the wells.

-

Image Acquisition (Time 0): Immediately capture images of the scratch in predefined locations for each well.

-

Incubation: Incubate the plates at 37°C.

-

Image Acquisition (Time X): After a set period (e.g., 24 hours), capture images of the same locations again.

-

Data Analysis: Measure the width of the scratch at time 0 and time X. The percentage of wound closure can be calculated to quantify cell migration. Compare the wound closure in this compound-treated wells to the control.

Anti-inflammatory Applications

This compound's role as a broad-spectrum serine protease inhibitor extends to potent anti-inflammatory effects.[2][3][6] It is approved for the treatment of acute pancreatitis in several countries and shows potential in mitigating other inflammatory conditions.[4][22][23]

Mechanism of Action: Modulation of Inflammatory Cascades

The anti-inflammatory action of this compound is linked to its ability to inhibit various proteases involved in the inflammatory cascade, such as trypsin, kallikrein, and plasmin.[1][2][5][26] In acute pancreatitis, for instance, the premature activation of trypsin within pancreatic acinar cells triggers a cascade of digestive enzyme activation, leading to autodigestion and a severe inflammatory response.[2] By inhibiting trypsin, this compound can help to halt this process.[2][6] Furthermore, this compound has been shown to suppress the production of pro-inflammatory cytokines like TNF-α and IFN-γ, highlighting its immunomodulatory capabilities beyond direct protease inhibition.[28]

Quantitative Data: Efficacy in Pancreatitis

Clinical and preclinical studies have demonstrated the benefits of this compound in preventing and treating pancreatitis.

Table 4: Efficacy of this compound in Pancreatitis

| Study Type | Model/Population | Treatment | Key Finding | Reference |

| Preclinical | Mouse model (cerulein-induced) | This compound (pretreatment) | Prevented the development of pancreatitis; suppressed p38 MAPK activation. | [29] |

| Preclinical | Rat model (necrotizing pancreatitis) | Intra-arterial this compound | Significantly reduced histologic inflammation in the pancreas. | [30] |

| Meta-analysis | Patients undergoing ERCP (High-risk) | This compound | Reduced risk of post-ERCP pancreatitis (RR = 0.61). | [6] |

| Meta-analysis | Patients undergoing ERCP (Low-risk) | This compound | Reduced risk of post-ERCP pancreatitis (RR = 0.28). | [6] |

Experimental Protocol: Cerulein-Induced Pancreatitis in Mice

This protocol is a synthesized example based on methodologies described in the literature.[29]

Objective: To evaluate the protective effect of this compound on the development of acute pancreatitis in a mouse model.

Materials:

-

Animals: CD-1 or similar strain of mice.

-

Inducing Agent: Cerulein.

-

Compound: this compound mesylate.

-

Reagents: Saline, 5% dextrose, anesthetics, reagents for measuring serum amylase/lipase, and for tissue histology (e.g., formalin, H&E stain).

-

Equipment: Syringes, surgical tools for tissue collection.

Methodology:

-

Animal Acclimation: Acclimate mice to laboratory conditions.

-

Grouping: Divide mice into groups (e.g., Control, Cerulein only, this compound + Cerulein).

-

Treatment: Administer this compound (e.g., 3 mg/kg) or vehicle (5% dextrose) intravenously to the appropriate groups. This is typically done as a pretreatment before pancreatitis induction.[28][29]

-

Pancreatitis Induction: Induce acute pancreatitis by administering intraperitoneal injections of cerulein (e.g., hourly for several hours).

-

Sample Collection: At a predetermined time point after the final cerulein injection, euthanize the mice. Collect blood samples via cardiac puncture for serum analysis and harvest the pancreas for histological examination.

-

Biochemical Analysis: Measure serum levels of amylase and lipase to assess the degree of pancreatic injury.

-

Histological Analysis: Fix the pancreas in formalin, embed in paraffin, section, and stain with H&E. Score the tissue for edema, inflammation, and necrosis.

-

Data Analysis: Compare the biochemical markers and histological scores between the different groups to determine if this compound provided a protective effect.

Conclusion and Future Directions

This compound mesylate is a broad-spectrum serine protease inhibitor with a well-established safety profile.[3][7][8][17][31] Its therapeutic potential clearly extends beyond anticoagulation. The robust in vitro data demonstrating potent inhibition of viral entry, particularly for coronaviruses, suggests a valuable role in pandemic preparedness. In oncology, its ability to modulate key signaling pathways like NF-κB opens avenues for its use as a chemosensitizer or as a standalone therapy for certain cancers.[22][23] Furthermore, its proven anti-inflammatory effects in pancreatitis provide a strong rationale for exploring its utility in other inflammatory and autoimmune disorders.[6][28]

Future research should focus on well-designed clinical trials to validate these preclinical findings, optimize dosing regimens for different indications, and explore novel drug delivery mechanisms to enhance tissue-specific targeting. The versatility of this compound makes it a compelling candidate for drug repurposing and a valuable tool for developing new therapeutic strategies against a range of challenging diseases.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound Mesilate? [synapse.patsnap.com]

- 3. talphera.com [talphera.com]

- 4. This compound mesylate attenuates the pathophysiologic sequelae of neurovascular ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound mesylate prevents metastasis and dissemination of neuroblastoma through vascular endothelial growth factor inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound mesilate for prevention of post-endoscopic retrograde cholangiopancreatography pancreatitis: A systematic review and meta-analysis based on prospective, randomized, and controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy and safety of this compound mesilate anticoagulation in blood purification treatment of critically ill patients: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy and safety of this compound mesilate anticoagulation in blood purification treatment of critically ill patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. Clinical Efficacy of this compound Mesylate for COVID-19 Pneumonia [ctv.veeva.com]

- 12. The TMPRSS2 Inhibitor this compound Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Potential mechanisms of this compound therapy for severe COVID-19 pneumonia with disseminated intravascular coagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Anticoagulant this compound Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular mechanism of inhibiting the SARS-CoV-2 cell entry facilitator TMPRSS2 with camostat and this compound - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. Molecular mechanism of SARS-CoV-2 cell entry inhibition via TMPRSS2 by Camostat and this compound mesylate | bioRxiv [biorxiv.org]

- 17. RAndomized Clinical Trial Of this compound Mesylate, A Potent Transmembrane Protease Serine 2 (TMPRSS2) Inhibitor, in Patients with COVID-19 Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

- 19. Broad antiviral and anti‐inflammatory efficacy of this compound against SARS‐CoV‐2 and seasonal coronaviruses in primary human bronchiolar epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In Silico Analysis and Synthesis of this compound Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. The Molecular Aspect of Antitumor Effects of Protease Inhibitor this compound Mesylate and Its Role in Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Molecular Aspect of Antitumor Effects of Protease Inhibitor this compound Mesylate and Its Role in Potential Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Phase II trial of this compound mesilate/gemcitabin/S-1 for unresectable pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. agscientific.com [agscientific.com]

- 27. This compound mesylate overcomes endocrine resistance of breast cancer through epigenetic regulation of CDK4 and CDK6 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 28. This compound reduces systemic inflammation in TLR7-mediated virus-like illness - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Effects of this compound mesilate on the prevention of cerulein-induced acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Regional effects of this compound, a novel potent protease and complement inhibitor, on severe necrotizing pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. RAndomized Clinical Trial Of this compound Mesylate, A Potent Transmembrane Protease Serine 2 (TMPRSS2) Inhibitor, in Patients with COVID-19 Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

Nafamostat's Role in Modulating Inflammatory Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafamostat mesylate, a synthetic serine protease inhibitor, has garnered significant attention for its broad-spectrum anti-inflammatory properties. Initially approved for indications such as acute pancreatitis and disseminated intravascular coagulation, its therapeutic potential is now being explored in a wider range of inflammatory conditions. This technical guide provides an in-depth overview of the core mechanisms by which this compound modulates inflammatory responses. It details the compound's inhibitory effects on key enzymatic cascades, its influence on critical signaling pathways such as NF-κB, and its impact on the production of inflammatory mediators. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex biological processes, offering a valuable resource for researchers and professionals in drug development.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While essential for host defense and tissue repair, dysregulated inflammatory processes can lead to chronic diseases. A pivotal element in the inflammatory cascade is the activation of various serine proteases, which play crucial roles in the coagulation, complement, and kallikrein-kinin systems. This compound mesylate is a potent, broad-spectrum inhibitor of these serine proteases, positioning it as a multifaceted modulator of inflammation.[1][2] This guide delves into the molecular mechanisms underpinning this compound's anti-inflammatory effects.

Mechanism of Action: Inhibition of Serine Proteases

This compound's primary mechanism of action is the potent and reversible inhibition of a wide array of serine proteases.[3] Its inhibitory activity is crucial in downregulating several interconnected enzymatic systems that are central to the inflammatory response.

Key Serine Protease Targets

This compound has been shown to inhibit multiple serine proteases with varying degrees of potency. The half-maximal inhibitory concentrations (IC50) and inhibitory constants (Ki) for some of these key enzymes are summarized in the table below.

| Target Protease | IC50 | Ki | Organism/System | Reference |

| Human Tryptase | - | 95.3 pM | Human | [3][4] |

| Hepsin | 0.005 µM | - | Human (recombinant) | [5] |

| HGFA | 0.15 µM | 0.025 µM | Human (recombinant) | [5] |

| MERS-CoV S Protein-mediated Fusion | 0.1 µM | - | In vitro cell-cell fusion assay | [6] |

| Extrinsic Pathway (TF-F.VIIa mediated-F.Xa generation) | 0.1 µM | - | In vitro | [5] |

| General Serine Proteases | 0.3 - 54 µM | - | Various | [3][7] |

Table 1: Inhibitory Activity of this compound against Key Serine Proteases

Impact on Inflammatory Cascades

By inhibiting these proteases, this compound interferes with several critical inflammatory pathways:

-

The Complement System: This system is a cornerstone of innate immunity, and its overactivation can lead to significant tissue damage. This compound inhibits key components of the classical and alternative complement pathways, including C1r, C1s, and Factors B and D, thereby attenuating complement-mediated inflammation.[8]

-

The Coagulation Cascade: Inflammation and coagulation are intricately linked. This compound's inhibition of thrombin and other coagulation factors helps to prevent the formation of microthrombi and reduces the pro-inflammatory effects of coagulation activation.[9]

-

The Kallikrein-Kinin System: This system produces bradykinin, a potent inflammatory mediator that increases vascular permeability and pain. By inhibiting kallikrein, this compound can mitigate the effects of a "bradykinin storm," a phenomenon implicated in the pathophysiology of certain inflammatory conditions.[10][11]

-

Mast Cell Activation: Mast cells release a variety of inflammatory mediators, including tryptase. This compound is a highly potent inhibitor of mast cell tryptase, which can suppress allergic inflammation and reduce vascular permeability.[3][12][13]

Modulation of Inflammatory Signaling Pathways

Beyond direct enzyme inhibition, this compound influences intracellular signaling pathways that are central to the inflammatory response, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

Inhibition of the NF-κB Signaling Pathway

NF-κB is a master transcriptional regulator of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[14] this compound has been shown to suppress the activation of NF-κB in response to inflammatory stimuli like lipopolysaccharide (LPS).[15] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[15] As a result, the p65 subunit of NF-κB is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[16]

References

- 1. Murine Bronchoalveolar Lavage [en.bio-protocol.org]

- 2. The clinically used serine protease inhibitor this compound reduces influenza virus replication and cytokine production in human airway epithelial cells and viral replication in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rpeptide.com [rpeptide.com]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Identification of this compound as a Potent Inhibitor of Middle East Respiratory Syndrome Coronavirus S Protein-Mediated Membrane Fusion Using the Split-Protein-Based Cell-Cell Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Mesylate - Focus Biomolecules [mayflowerbio.com]

- 8. tribioscience.com [tribioscience.com]

- 9. Measuring the 50% Haemolytic Complement (CH50) Activity of Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of this compound, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Randomised controlled trial of intravenous this compound mesylate in COVID pneumonitis: Phase 1b/2a experimental study to investigate safety, Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. maxanim.com [maxanim.com]

- 13. Anti-tryptase treatment using this compound mesilate has a therapeutic effect on experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. This compound has anti-asthmatic effects associated with suppressed pro-inflammatory gene expression, eosinophil infiltration and airway hyperreactivity - PMC [pmc.ncbi.nlm.nih.gov]

Initial In Vitro Studies on Nafamostat's Anti-Cancer Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nafamostat mesylate (NM) is a synthetic serine protease inhibitor, clinically approved for conditions such as pancreatitis and disseminated intravascular coagulation. Beyond its established applications, a growing body of preclinical research has highlighted its potential as an anti-cancer agent.[1] Numerous in vitro studies demonstrate that this compound can inhibit cancer cell proliferation, adhesion, and invasion, as well as induce apoptosis.[1][2] It has shown efficacy across a range of malignancies, including pancreatic, colorectal, breast, and ovarian cancers, often by modulating critical signaling pathways and sensitizing cancer cells to conventional therapies.[1][3] This document provides a detailed overview of the initial in vitro findings, focusing on the quantitative data, experimental methodologies, and key molecular pathways involved in this compound's anti-cancer activity.

Core Mechanisms and Signaling Pathways

This compound exerts its anti-cancer effects by targeting several key signaling pathways that are often dysregulated in cancer. The most prominently identified mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1][4] Additionally, it has been shown to modulate the Wnt/β-catenin and Tumor Necrosis Factor Receptor-1 (TNFR1) pathways.[3][5]

Inhibition of the NF-κB Signaling Pathway

NF-κB is a crucial transcription factor that promotes cell proliferation and survival and is constitutively active in many cancers.[4][6] this compound has been shown to inhibit the canonical NF-κB pathway by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[1][6] This action blocks the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of its target genes, which are involved in inflammation, cell survival, and proliferation.[1][4]

Modulation of the WNT2B/Wnt/β-catenin Axis

In certain cancers, such as carboplatin-resistant ovarian cancer, this compound has been found to enhance chemosensitivity by modulating the Wnt/β-catenin pathway.[3] It upregulates Zinc Finger Protein 24 (ZNF24), which in turn acts as a transcriptional repressor for WNT2B.[3] The subsequent inactivation of the Wnt/β-catenin signaling pathway leads to reduced proliferation and invasion and increased apoptosis.[3]

Quantitative In Vitro Anti-Cancer Effects

This compound has demonstrated a range of anti-cancer effects across various cell lines. The following tables summarize the key quantitative findings from initial in vitro studies.

Table 1: Effects on Cell Viability and Proliferation

| Cancer Type | Cell Line(s) | This compound Concentration | Observed Effect | Citation(s) |

| Gallbladder Cancer | NOZ | 80 µg/mL (+ 5 Gy Radiation) | ~70% decrease in cell proliferation | [4] |

| Gallbladder Cancer | OCUG-1 | 40 µg/mL (+ 5 Gy Radiation) | ~70% decrease in cell proliferation | [4] |

| Ovarian Cancer | SKOV3/CBP (Carboplatin-Resistant) | Not specified | Inhibited viability and proliferation, further inhibited with Carboplatin | [3] |

| Neuroblastoma | Neuro-2a | 50 µM | No significant effect on cell proliferation at 24h | [7] |

| Pancreatic Cancer | Panc-1 | Not specified | Inhibited NF-κB activation and induced apoptosis | [6] |

Table 2: Effects on Cell Migration and Invasion

| Cancer Type | Cell Line(s) | This compound Concentration | Observed Effect | Citation(s) |

| Endocrine-Resistant Breast Cancer | MCF7-TamR, MCF7-FulR | 30 µM | Significantly decreased migration and invasion | [8] |

| Ovarian Cancer | SKOV3/CBP (Carboplatin-Resistant) | Not specified | Inhibited migration and invasion | [3] |

| Neuroblastoma | Neuro-2a | Dose-dependent | Markedly reduced cell migration into scratched area over 24h | [7] |

| Head and Neck Squamous Cell Carcinoma | Not specified | Not specified | Downregulated MMP-2 and MMP-9, inhibiting invasion | [1] |

Table 3: Induction of Apoptosis

| Cancer Type | Cell Line(s) | This compound Concentration | Observed Effect | Citation(s) |

| Gallbladder Cancer | NOZ, OCUG-1 | 80/40 µg/mL (+ 5 Gy Radiation) | Significantly induced apoptosis; increased cleaved caspase-9, -3, and PARP | [4] |

| Endocrine-Resistant Breast Cancer | MCF7-TamR, MCF7-FulR | Various | Induced apoptosis | [8] |

| Ovarian Cancer | SKOV3/CBP (Carboplatin-Resistant) | Not specified | Enhanced apoptosis, especially in combination with Carboplatin | [3] |

| Pancreatic Cancer | Panc-1 | Not specified | Induced caspase-8 mediated apoptosis | [6] |

Key Experimental Protocols

The in vitro evaluation of this compound's anti-cancer properties involves a range of standard cell and molecular biology techniques.

Cell Lines and Culture

A variety of human cancer cell lines have been used, including:

-

Pancreatic Cancer: Panc-1[6]

-

Gallbladder Cancer: NOZ, OCUG-1[4]

-

Breast Cancer: MCF7-TamR, MCF7-FulR (endocrine-resistant)[8]

-

Ovarian Cancer: SKOV3/CBP (carboplatin-resistant)[3]

-

Neuroblastoma: Neuro-2a[7]

Cells are typically cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability and Proliferation Assays

-

MTT/WST-8 Assays: These colorimetric assays measure cell metabolic activity as an indicator of cell viability. Cells are seeded in 96-well plates, treated with varying concentrations of this compound for a specified period (e.g., 24-96 hours), and then incubated with the reagent. The absorbance is read using a microplate reader.[3][7]

-

Colony Formation Assay: This assay assesses the ability of single cells to undergo unlimited division and form colonies. Cells are treated with this compound, plated at low density, and allowed to grow for 1-2 weeks. Colonies are then fixed, stained (e.g., with crystal violet), and counted.[3]

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based method. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[4][8]

-

Western Blotting for Apoptotic Markers: The induction of apoptosis is confirmed by detecting the cleavage of key proteins in the apoptotic cascade. Antibodies are used to probe for cleaved forms of caspase-3, caspase-9, and Poly (ADP-ribose) polymerase (PARP).[4]

Migration and Invasion Assays

-

Transwell Assay: To assess migration, cells are placed in the upper chamber of a Transwell insert. The lower chamber contains a chemoattractant. After incubation, non-migrated cells are removed, and cells that have migrated through the porous membrane are stained and counted. For invasion assays, the insert is pre-coated with a basement membrane matrix (e.g., Matrigel).[3][8]

-

Wound Healing (Scratch) Assay: A "wound" is created in a confluent monolayer of cells. The rate at which cells migrate to close the wound is monitored over time, typically by microscopy.[7]

Conclusion

The initial in vitro evidence strongly supports the potential of this compound mesylate as an anti-cancer agent. Its ability to inhibit proliferation, migration, and invasion while inducing apoptosis has been demonstrated across a variety of cancer cell lines.[1] The primary mechanism appears to be the potent inhibition of the pro-survival NF-κB pathway, although its modulation of other key pathways, such as Wnt/β-catenin, highlights its multi-faceted action.[1][3] Furthermore, this compound's capacity to sensitize resistant cancer cells to conventional therapies like chemotherapy and radiation presents a promising avenue for combination treatments.[3][4] These foundational in vitro studies provide a strong rationale for further preclinical and clinical investigation to validate this compound's role in oncology.

References

- 1. The Molecular Aspect of Antitumor Effects of Protease Inhibitor this compound Mesylate and Its Role in Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of this compound mesylate as a selective stimulator of NK cell IFN-γ production via metabolism-related compound library screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound mesylate sensitizes ovarian cancer cells to carboplatin by promoting the ZNF24-mediated inhibition of WNT2B [jstage.jst.go.jp]

- 4. This compound mesilate, a nuclear factor kappa B inhibitor, enhances the antitumor action of radiotherapy on gallbladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. This compound mesylate overcomes endocrine resistance of breast cancer through epigenetic regulation of CDK4 and CDK6 expression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Nafamostat

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nafamostat mesylate is a synthetic, broad-spectrum serine protease inhibitor.[1] Initially developed and approved in Japan and South Korea, it is clinically utilized for its potent anticoagulant effects during hemodialysis and extracorporeal circulation, as well as in the treatment of acute pancreatitis and disseminated intravascular coagulation (DIC).[1][2] Its mechanism revolves around the rapid and reversible inhibition of a wide array of serine proteases crucial to coagulation, inflammation, and, as more recent research has highlighted, viral pathogenesis.[2][3] This guide provides a detailed examination of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, summarizing key data, outlining experimental methodologies, and visualizing its mechanisms of action.

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its potent inhibition of various serine proteases, leading to a cascade of downstream effects.

Mechanism of Action

This compound functions as a fast-acting proteolytic inhibitor.[4] It targets and inhibits a multitude of enzyme systems by acting as a slow, tight-binding substrate, effectively trapping the target protease in an acyl-enzyme intermediate form.[1][4] Key targets include:

-

Coagulation and Fibrinolytic Systems: this compound potently inhibits key proteases in the coagulation cascade, such as thrombin, Factor Xa (FXa), and Factor XIIa (FXIIa).[2][4] This inhibition prevents the conversion of fibrinogen to fibrin, underpinning its clinical use as an anticoagulant.[4][5]

-

Kallikrein-Kinin System: It inhibits plasma and tissue kallikrein, which are involved in inflammation, blood pressure regulation, and coagulation.[4]

-

Complement System: The drug demonstrates inhibitory effects on the complement system, which can help modulate inflammatory responses.[4]

-

Pancreatic Proteases: this compound inhibits trypsin, a key enzyme in the pathophysiology of acute pancreatitis.[2][5]

-

Viral Entry-Associated Proteases: A significant area of recent investigation is this compound's ability to inhibit Transmembrane Protease, Serine 2 (TMPRSS2).[3][6] This host cell protease is critical for the proteolytic activation of the spike (S) proteins of several viruses, including MERS-CoV and SARS-CoV-2, thereby preventing viral entry into host cells.[3][7]

Beyond direct enzyme inhibition, this compound exhibits anti-inflammatory and antioxidant properties. It has been shown to inhibit lipopolysaccharide-induced production of nitric oxide, interleukin-6 (IL-6), and IL-8, and acts as an antioxidant against TNF-α-induced reactive oxygen species (ROS).[4]

Pharmacodynamic Parameters

The inhibitory potency of this compound varies across different proteases. The following table summarizes key half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values from in vitro studies.

| Target/Process | IC50 / EC50 Value | Cell/Assay System | Reference |

| Extrinsic Pathway (TF-F.VIIa mediated F.Xa generation) | 0.1 µM | In vitro assay | [8] |

| Coagulation Factor X | 21.1 µM | In vitro assay | [4] |

| Hepsin | 0.005 µM | Automated fluorescence assay | [8] |

| SARS-CoV-2 Infection | ~10 nM (EC50) | Human lung epithelium (Calu-3) cells | [3] |

| SARS-CoV-2 Infection | ~30 µM (EC50) | VeroE6/TMPRSS2 cells | [3] |

| aPTT Prolongation (Patient Model) | 350 µg/L (IC50) | ECMO Patients | [9] |

| aPTT Prolongation (ECMO Model) | 581 µg/L (IC50) | ECMO Circuit | [9] |

Pharmacokinetics

This compound exhibits a distinct pharmacokinetic profile characterized by rapid metabolism and a short half-life, necessitating continuous intravenous infusion for sustained therapeutic effect.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: this compound is administered via continuous intravenous infusion.[10] Oral bioavailability is very low, reported at approximately 0.95% to 1.59% in rat models, precluding oral administration for systemic effects.[5][11]

-

Metabolism: The drug is highly unstable in plasma and undergoes rapid and extensive hydrolysis by hepatic carboxyesterase and long-chain acyl-CoA hydrolase in the liver cytosol.[4][12] This process yields two primary metabolites, p-guanidinobenzoic acid (PGBA) and 6-amidino-2-naphthol (AN), which are inactive as protease inhibitors.[4]

-

Excretion: The inactive metabolites, PGBA and AN, are primarily excreted through the kidneys.[4]

Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for this compound from both human and preclinical (rat) studies.

Table 2: Human Pharmacokinetic Parameters

| Parameter | Value | Condition | Reference |

| Elimination Half-life (t½) | 5 - 23 minutes | Non-COVID-19 patients | [10] |

| Elimination Half-life (t½) | ~8 minutes | General estimate | [4] |

| Steady-State Plasma Conc. (Css) | 14 - 130 ng/mL | 0.1 or 0.2 mg/kg/h continuous IV infusion in DIC patients | [10] |

| Peak Plasma Conc. (Cmax) | 10-20 ng/mL (10 mg dose) 30-60 ng/mL (20 mg dose) 70-90 ng/mL (40 mg dose) | Immediately following a 90-minute IV infusion in healthy volunteers | [10] |

Table 3: Preclinical (Rat) Pharmacokinetic Parameters

| Parameter | Value | Dosing Condition | Reference |

| Elimination Half-life (t½) | 1.39 hours | 2 mg/kg intravenous (IV) injection | [5][11][13][14] |

| Oral Bioavailability (F) | 0.95% | 20 mg/kg oral administration (in 10% DMSO) | [5][11][13][14] |

| Oral Bioavailability (F) | 1.59% | 20 mg/kg oral administration (in 10% DMSO with 10% Tween 80) | [5][11][13][14] |

Experimental Protocols

Accurate characterization of this compound's PK/PD profile relies on robust bioanalytical methods and functional assays.

Pharmacokinetic Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Due to its instability and polarity, quantifying this compound in biological matrices is challenging.[5][12] A validated LC-MS/MS method is the standard for accurate pharmacokinetic studies.[5][11]

Methodology Overview:

-

Sample Collection & Stabilization: Blood samples are collected in tubes containing an anticoagulant. Due to this compound's instability, immediate processing at low temperatures and acidification (e.g., with HCl) are critical to prevent ex-vivo degradation.[13]

-

Plasma Separation: Samples are centrifuged to separate plasma, which is then snap-frozen and stored at -80°C until analysis.

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

An internal standard (IS), such as ¹³C₆-nafamostat, is added to the plasma sample.[5]

-

The sample is loaded onto an SPE cartridge.

-

The cartridge is washed to remove interfering substances.

-

This compound and the IS are eluted with an appropriate solvent.

-

The eluate is evaporated to dryness and reconstituted in the mobile phase for injection.

-

-

LC-MS/MS Analysis:

-

Chromatography: The reconstituted sample is injected into a liquid chromatography system, typically using a C18 column, to separate this compound from other components.

-

Mass Spectrometry: The eluent is introduced into a tandem mass spectrometer. This compound is ionized (e.g., via electrospray ionization) and specific precursor-to-product ion transitions are monitored for both this compound and the IS for quantification.

-

-

Data Analysis: A calibration curve is generated using standards of known concentrations to determine the concentration of this compound in the unknown samples.

Pharmacodynamic Analysis: In Vitro TMPRSS2-Mediated Cell-Cell Fusion Assay

This assay is used to quantify the inhibitory effect of this compound on viral entry mediated by the S protein and TMPRSS2.[3]

Methodology Overview:

-

Cell Line Preparation:

-

Effector Cells: A cell line is engineered to express the viral S protein (e.g., SARS-CoV-2 S) and one half of a split reporter protein (e.g., DSP1-7, based on Renilla luciferase).[3]

-

Target Cells: Another cell line is engineered to express the viral receptor (e.g., ACE2), the target protease (TMPRSS2), and the other half of the split reporter (e.g., DSP8-11).[3]

-

-

Assay Procedure:

-

Target cells are seeded in a multi-well plate.

-

Cells are treated with various concentrations of this compound or a vehicle control.

-

Effector cells are added to the wells containing the target cells.

-

-

Fusion and Signal Generation: If membrane fusion occurs, the two cell types merge, allowing the split reporter proteins (DSP1-7 and DSP8-11) to combine and reconstitute a functional luciferase enzyme.

-

Quantification: A substrate for the luciferase is added, and the resulting luminescence is measured using a luminometer. The reduction in luminescence in the presence of this compound corresponds to its inhibitory activity on cell fusion.

-

Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition against the logarithm of the drug concentration.

Conclusion

This compound mesylate is a potent serine protease inhibitor with a well-defined pharmacodynamic profile but complex pharmacokinetics. Its broad inhibitory activity against proteases in the coagulation, inflammatory, and viral entry pathways makes it a versatile therapeutic agent. However, its extremely short half-life due to rapid enzymatic hydrolysis necessitates continuous intravenous administration and presents significant bioanalytical challenges. A thorough understanding of its PK/PD relationship, supported by robust experimental methodologies, is crucial for optimizing its clinical use and exploring its full therapeutic potential in established and emerging indications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound Mesilate? [synapse.patsnap.com]

- 3. The Anticoagulant this compound Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Pharmacokinetics of this compound, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of this compound as a Potent Inhibitor of Middle East Respiratory Syndrome Coronavirus S Protein-Mediated Membrane Fusion Using the Split-Protein-Based Cell-Cell Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The TMPRSS2 Inhibitor this compound Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Pharmacokinetic and pharmacodynamic analyses of this compound in ECMO patients: comparing central vein and ECMO machine samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Mesylate for Treatment of COVID-19 in Hospitalised Patients: A Structured, Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of this compound, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Physiologically-based pharmacokinetic modeling of this compound to support dose selection for treatment of pediatric patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacokinetics of this compound, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis [mdpi.com]

Methodological & Application

Nafamostat mesylate solubility and preparation for in vitro assays

Application Notes and Protocols for Nafamostat Mesylate

Topic: this compound Mesylate Solubility and Preparation for in vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound mesylate, also known as FUT-175, is a potent, broad-spectrum, and reversible serine protease inhibitor.[1] It targets a wide array of proteases including trypsin, tryptase, thrombin, and coagulation factors Xa and XIIa.[1][2][3] Its inhibitory action extends to the complement and kallikrein-kinin systems.[1][2] Due to its ability to inhibit transmembrane protease, serine 2 (TMPRSS2), this compound mesylate has gained significant attention for its antiviral properties, particularly its effectiveness in blocking the entry of coronaviruses like MERS-CoV and SARS-CoV-2 into host cells.[1] These application notes provide essential data on the solubility, stability, and preparation of this compound mesylate for use in in vitro experimental settings.

Physicochemical Properties

-

Molecular Formula: C₁₉H₁₇N₅O₂ • 2CH₃SO₃H[1]

-

Molecular Weight: 539.59 g/mol

-

Appearance: White to beige powder[4]

-

CAS Number: 82956-11-4[1]

Solubility Data

This compound mesylate is soluble in several common laboratory solvents. Solubility can be enhanced by using fresh, anhydrous solvents, as moisture may reduce solubility.[5] For some solvents, ultrasonic treatment may be necessary to achieve maximum solubility.[6]

| Solvent | Concentration | Molarity (approx.) | Notes | Reference |

| DMSO | 100 mg/mL | 185.32 mM | Use fresh DMSO; moisture can reduce solubility. | [5] |

| 50 mg/mL | 92.66 mM | Ultrasonic treatment may be needed. | [1][6] | |

| Water | 100 mM | ~54 mg/mL | [7] | |

| 50 mg/mL | 92.66 mM | [1] | ||

| Ethanol | 20 mg/mL | 37.06 mM | [8] | |

| DMF | 20 mg/mL | 37.06 mM | [8] |

Storage and Stability

Proper storage is critical to maintain the potency and integrity of this compound mesylate.

| Form | Storage Temperature | Duration | Notes | Reference |

| Lyophilized Powder | Room Temperature | 24 Months | Store in a dry, desiccated environment. | [1] |

| -20°C | 3 Years | Keep container tightly closed and protect from moisture. | [5] | |

| Stock Solution (in Solvent) | -80°C | 1 Year | Aliquot to prevent repeated freeze-thaw cycles. | [1][5][9] |

| -20°C | 1 Month | [5] | ||

| 4°C | 1 Month | [1] |

Stability Notes:

-

The hydrolysis of this compound mesylate in aqueous solutions can be accelerated by the presence of sodium bisulfite.[10]

-

The compound is stable in common intravenous infusion solutions (0.9% w/v sodium chloride and 5% w/v glucose) for up to 24 hours at room temperature.[11][12]

-

In extracted plasma, this compound degrades at a rate of approximately 4.7% per hour at 5°C, highlighting its instability in biological matrices containing esterases.[11][12]

Experimental Protocols

Preparation of a 100 mM DMSO Stock Solution

This protocol describes the preparation of a high-concentration stock solution for serial dilution.

Materials:

-

This compound mesylate powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Before opening, bring the vial of this compound mesylate powder to room temperature.[7]

-

To prepare a 100 mM stock solution, add 1.853 mL of DMSO per 10 mg of this compound mesylate powder.

-

Calculation: (10 mg / 539.59 mg/mmol) = 0.01853 mmol. (0.01853 mmol / 100 mmol/L) = 0.0001853 L = 185.3 µL. For ease of measurement, scale up as needed (e.g., 1.853 mL for 100 mg). A common vendor instruction is to reconstitute 10 mg in 1.23 ml of DMSO for a 15 mM stock.[1]

-

-

Vortex the solution thoroughly to ensure the powder is completely dissolved. Gentle warming or sonication can be used if necessary.

-

Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[1]

-

Store the aliquots at -80°C for long-term storage (up to 1 year).[5]

Preparation of Working Solutions for in vitro Assays

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or assay buffer.

Procedure:

-

Thaw a single aliquot of the 100 mM this compound mesylate stock solution at room temperature.

-

Perform serial dilutions in sterile cell culture medium or assay buffer to achieve the desired final concentration.

-

Important: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects. Ensure the vehicle control contains an equivalent concentration of DMSO.

-

-